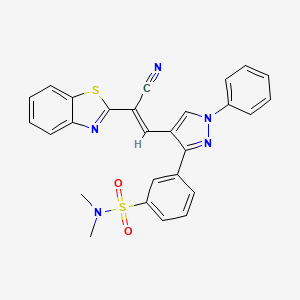

C27H21N5O2S2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H21N5O2S2 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

3-[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C27H21N5O2S2/c1-31(2)36(33,34)23-12-8-9-19(16-23)26-21(18-32(30-26)22-10-4-3-5-11-22)15-20(17-28)27-29-24-13-6-7-14-25(24)35-27/h3-16,18H,1-2H3/b20-15+ |

InChI Key |

GHBXJJKEEFPESR-HMMYKYKNSA-N |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |

Origin of Product |

United States |

The Bedrock of Pharmaceutical Innovation: Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of pharmaceuticals. Their prevalence in over 85% of all biologically active chemical entities underscores their central role in modern drug design. The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties that are crucial for biological activity. These properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, can be finely tuned through synthetic modifications, allowing medicinal chemists to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates.

The structural diversity and versatility of heterocyclic scaffolds make them attractive starting points for the development of novel therapeutic agents targeting a wide range of diseases, including infections, cancer, and neurological disorders. scielo.br Their ability to mimic the structures of natural biomolecules allows them to interact with biological targets such as enzymes and receptors with high specificity and affinity.

Thiazole and Benzimidazole: Privileged Moieties in Drug Design

The C27H21N5O2S2 scaffold incorporates two particularly important heterocyclic systems: thiazole (B1198619) and benzimidazole (B57391). Both are considered "privileged structures" in medicinal chemistry due to their consistent presence in a multitude of biologically active compounds.

The thiazole ring, a five-membered ring containing both sulfur and nitrogen, is a cornerstone in the development of numerous drugs. nih.gov It is a key component of vitamin B1 (thiamine) and is found in a variety of pharmaceuticals with diverse therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer agents. researchgate.net The thiazole moiety's ability to participate in various biological interactions has led to its incorporation in FDA-approved drugs such as the antiretroviral ritonavir (B1064) and the antimicrobial sulfathiazole.

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is another highly valued scaffold in drug discovery. nih.gov Its structural similarity to naturally occurring nucleotides allows it to interact with a variety of biopolymers, leading to a broad spectrum of pharmacological activities. researchgate.net Benzimidazole derivatives have been successfully developed as antiulcer drugs (e.g., omeprazole), anthelmintics (e.g., albendazole), and have shown promise as anticancer and antiviral agents. nih.govacs.org The versatility of the benzimidazole ring system allows for substitutions that can modulate its biological activity, making it a focal point for the synthesis of new therapeutic agents. nih.gov

The combination of these two potent moieties in a single molecular framework, as seen in this compound, creates a "hybrid" molecule with the potential for synergistic or novel biological activities.

A Legacy of Innovation: the History of Benzimidazole Thiazole Derivatives

The exploration of thiazolo[3,2-a]benzimidazole systems dates back over seven decades, with the first synthesis of a related compound, thiazolo[3,2-a]bezimidazol-3(2H)one, reported in 1926. nih.gov The synthesis of the parent thiazolo[3,2-a]benzimidazole was reported in 1966. nih.gov Early research focused on the fundamental synthesis and chemical transformations of these fused heterocyclic systems, often starting from 2-mercaptobenzimidazoles. nih.gov

The recognition of the diverse biological potential of both benzimidazole (B57391) and thiazole (B1198619) individually spurred investigations into hybrid molecules that incorporated both scaffolds. These efforts were driven by the hypothesis that combining these two pharmacophores could lead to compounds with enhanced or novel therapeutic properties. Over the years, a variety of synthetic strategies have been developed to create libraries of benzimidazole-thiazole derivatives, allowing for systematic exploration of their structure-activity relationships (SAR).

Charting the Future: Research Trajectories for C27h21n5o2s2 and Its Analogs

Molecular Docking Simulations for Target Identification and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and estimating the binding affinity of a ligand, such as this compound.

The main protease (Mpro) of the SARS-CoV-2 virus is a key enzyme essential for viral replication and transcription, making it a prime target for antiviral drug development. biorxiv.orgmdpi.com Molecular docking studies have been conducted to evaluate the inhibitory potential of thiazole-based heterocycles, including a compound with the formula this compound, against the COVID-19 main protease (Mpro). scispace.com

In a study utilizing the crystal structure of the COVID-19 Mpro (PDB ID: 7BUY), the docking protocol was employed to calculate the binding affinity, expressed as an E-score. scispace.com The results indicated that the this compound compound exhibited a promising binding energy, suggesting it could be a potential inhibitor of this critical viral enzyme. scispace.com The study used hydroxychloroquine (B89500) as a reference molecule for comparison. scispace.com

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key mediators of inflammation and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govscilit.net The potential of this compound and its derivatives as anti-inflammatory agents has been investigated through molecular docking studies with the cyclooxygenase enzyme. niscair.res.in

In one such study, a derivative of this compound was docked against the COX enzyme. niscair.res.in The results were promising, showing a significant binding energy and a high inhibition constant, which supports the potential anti-inflammatory activity of the compound. niscair.res.in The study compared the activity of the synthesized compounds with Diclofenac sodium, a well-known anti-inflammatory drug. niscair.res.in

Understanding the specific interactions between a ligand and its receptor is fundamental to rational drug design. Docking studies provide a detailed view of these interactions at the atomic level. For the this compound compound and its derivatives, analyses have revealed key binding modes and interacting amino acid residues within the active sites of both viral and inflammatory targets.

When docked with the cyclooxygenase enzyme, a derivative of this compound was found to interact with several key amino acids at the active site. The major residues involved in the binding were identified as glutamic acid, cysteine, tyrosine, glutamine, and threonine. niscair.res.in These interactions are crucial for stabilizing the ligand-enzyme complex and are indicative of the compound's inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to enhance their potency. mdpi.com

While specific QSAR studies focused exclusively on this compound derivatives were not identified in the surveyed literature, the methodology remains highly relevant. A typical QSAR study for this class of compounds would involve several key steps:

Data Set Preparation : A series of this compound derivatives would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be measured.

Descriptor Calculation : For each derivative, a set of molecular descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic) would be calculated.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model would be rigorously assessed using statistical metrics and external validation sets to ensure its reliability. wikipedia.org

Such a model could then be used to guide the design of new this compound derivatives with potentially improved activity against targets like COVID-19 Mpro or cyclooxygenase.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful theoretical methods used to understand the electronic structure and properties of molecules. plos.org These calculations can provide valuable information that complements experimental findings and aids in the interpretation of molecular behavior. nih.gov

For a compound like this compound, quantum chemical methods such as Density Functional Theory (DFT) would be employed to:

Optimize Molecular Geometry : Determine the most stable three-dimensional conformation of the molecule.

Analyze Electronic Properties : Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Predict Spectroscopic Data : Compute theoretical IR, NMR, and UV-Visible spectra. plos.org These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Determine Molecular Electrostatic Potential (MEP) : Map the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons, providing insights into potential sites for electrophilic and nucleophilic attack.

Although specific quantum chemical calculation reports for this compound were not found, this approach is a standard and essential component in the characterization of novel chemical entities. rsc.org

Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. youtube.com This technique is invaluable for studying the physical basis of the structure and function of biomolecules. mdpi.com

In the context of this compound, MD simulations would be a crucial next step following molecular docking. An MD simulation of the this compound-protein complex would:

Assess Complex Stability : Evaluate the stability of the docked pose over a period of time (nanoseconds to microseconds). Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to see if the complex remains in a stable conformation. mdpi.com

Analyze Conformational Changes : Observe how the ligand and protein adapt to each other upon binding and identify any significant conformational changes.

Study Ligand-Receptor Interactions : Monitor the persistence of key interactions (like hydrogen bonds) identified in docking studies throughout the simulation.

Calculate Binding Free Energy : Employ methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding free energy, which accounts for solvent effects and entropic contributions.

MD simulations offer a deeper understanding of the dynamic nature of the ligand-receptor interaction, confirming the stability of the binding mode predicted by docking and providing a more robust validation of the compound's potential as an inhibitor. nih.govarturorobertazzi.it

Anti-inflammatory Mechanisms and Efficacy

Inhibition of Key Enzymes Involved in Inflammation (e.g., COX-2, 5-lipoxygenase activating protein)

Inflammation is a complex biological response involving various enzymatic pathways, prominently the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways which metabolize arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. d-nb.infomdpi.com The COX-2 isozyme is inducibly expressed during inflammation, making it a key target for anti-inflammatory drugs. d-nb.info Similarly, the 5-LOX pathway produces leukotrienes that regulate innate immune responses and contribute to chronic inflammation. d-nb.infoguidetopharmacology.org

A modern strategy in anti-inflammatory drug discovery is the dual inhibition of both COX-2 and 5-LOX, which is believed to offer a more potent therapeutic effect with an improved safety profile compared to classical non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors. d-nb.infonih.gov Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a significant area of research for developing such inhibitors. ijrpr.commdpi.com For instance, certain indole (B1671886) derivatives have demonstrated potent anti-inflammatory effects through selective COX-2 inhibition. ijrpr.com

Research into a series of benzimidazolylpyrano[2,3-d] orientjchem.orgfrontiersin.orgthiazolecarbonitriles, which includes a derivative with the molecular formula this compound, has shown notable in vitro anti-inflammatory activity. semanticscholar.org While the specific inhibitory action on COX-2 and 5-LOX for this exact compound is not detailed, its structural class, which combines benzimidazole (B57391) and thiazole rings, is recognized for pharmacological potential. semanticscholar.org Benzimidazole derivatives, in particular, have been reported to possess anti-inflammatory properties. semanticscholar.org The observed anti-inflammatory effects of these complex heterocycles suggest that interaction with key inflammatory enzymes like COX-2 and 5-LOX is a plausible mechanism of action, aligning with current therapeutic strategies targeting multiple inflammation pathways. mdpi.comguidetopharmacology.org

Antioxidant Activity Research

The antioxidant potential of chemical compounds is frequently evaluated through in vitro assays that measure their ability to scavenge stable free radicals. researchgate.net Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and assays measuring the scavenging of specific reactive oxygen species like hydroxyl radicals. scielo.brnih.gov These tests quantify the radical scavenging capacity of a substance, often expressed as an IC50 value, which is the concentration required to scavenge 50% of the free radicals. semanticscholar.orgnasjournal.org.ng

A study on novel benzimidazolylpyrano[2,3-d] orientjchem.orgfrontiersin.orgthiazolecarbonitriles, including the this compound compound, assessed their antioxidant activity using the DPPH free radical scavenging method. semanticscholar.org The results, compared against the standard antioxidant ascorbic acid, demonstrated that these derivatives possess significant radical scavenging capabilities. semanticscholar.org The IC50 values for several compounds in this series are detailed below. semanticscholar.org

| Compound | Substituents (R, R') | IC50 (μM) |

|---|---|---|

| 5a | H, H | 45.3 |

| 5b | 4-Cl, H | 38.5 |

| 5c | 4-OCH3, H | 41.2 |

| 5d | 4-N(CH3)2, H | 35.8 |

| 5e | H, 4-Cl | 40.1 |

| 5f | 4-Cl, 4-Cl | 33.7 |

| 5g | 4-OCH3, 4-Cl | 37.4 |

| 5h | 4-N(CH3)2, 4-Cl | 31.5 |

| Ascorbic Acid (Standard) | - | 25.4 |

This interactive table summarizes the in vitro antioxidant activity (DPPH radical scavenging) of benzimidazolylpyrano[2,3-d] orientjchem.orgfrontiersin.orgthiazolocarbonitrile derivatives, as reported in the source literature. semanticscholar.org

The antioxidant action of phenolic and heterocyclic compounds is primarily attributed to their ability to neutralize reactive oxygen species (ROS). nih.gov This can occur through several mechanisms. The most direct mechanism is radical scavenging, where the antioxidant donates a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer-Proton Transfer, SET-PT) to a free radical, thus stabilizing it. frontiersin.orgirb.hr The efficacy of this action depends heavily on the molecular structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic rings, which can readily donate a hydrogen atom and stabilize the resulting phenoxyl radical through electron delocalization. irb.hr

In addition to direct scavenging, some compounds exert antioxidant effects through indirect mechanisms. nih.gov This can involve the chelation of metal ions like iron, which prevents them from participating in reactions that generate highly reactive hydroxyl radicals. mdpi.com Another indirect mechanism is the modulation of endogenous antioxidant defense systems. nih.gov Compounds can activate transcription factors, such as Nrf2, which in turn upregulate the expression of genes encoding protective antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govmdpi.com These enzymes are crucial for detoxifying ROS within the cell. mdpi.com The complex heterocyclic structure of this compound, likely possessing phenolic characteristics, suggests its antioxidant potential arises from these established mechanisms of radical scavenging and possibly interaction with biological antioxidant pathways. semanticscholar.orgirb.hr

Other Reported Pharmacological Activities of this compound-related Heterocycles

The core structure of this compound is built from pharmacologically significant heterocyclic rings, including benzimidazole and thiazole. semanticscholar.org Derivatives of these and other related nitrogen- and sulfur-containing heterocycles are known to exhibit a wide range of biological activities. ijrpr.commdpi.com

Helminth infections are a major global health issue, and resistance to current anthelmintic drugs necessitates the search for new agents. derpharmachemica.com Heterocyclic compounds are a rich source of potential anthelmintics. Notably, benzimidazole derivatives are a well-established class of anthelmintic drugs, and this activity has been reported as a known property of this chemical family. semanticscholar.org Their primary mechanism involves disrupting microtubule formation within the parasite. msdvetmanual.com

Other related heterocyclic systems also show promise. Studies on quinoline (B57606) derivatives have demonstrated good anthelmintic action. jneonatalsurg.com Pyrimidine derivatives are another class of heterocycles investigated for activity against helminths. derpharmachemica.com The mechanism of action for many of these compounds involves targeting the parasite's neuromuscular system, such as the nicotinic acetylcholine (B1216132) receptors, leading to paralysis and expulsion of the worm. msdvetmanual.com The structural relation of this compound to these known bioactive scaffolds suggests that its derivatives could be explored for anthelmintic properties.

| Heterocyclic Class | Reported Activity | Source |

|---|---|---|

| Benzimidazoles | Known to possess anthelmintic properties. | semanticscholar.org |

| Quinoline Derivatives | Compounds IIIa and IIIc showed good activity compared to the standard drug albendazole. | jneonatalsurg.com |

| Pyrimidine Derivatives | Investigated as effective agents against various helminths. | derpharmachemica.com |

| Imidazothiazoles | Act as nicotinic anthelmintics, causing paralysis in nematodes. | msdvetmanual.com |

This interactive table summarizes the reported anthelmintic activity for heterocyclic classes related to this compound.

The search for new analgesic agents to manage pain is a critical area of pharmaceutical research. eco-vector.com Analgesics can be broadly categorized as centrally acting (like opioids) or peripherally acting. fimohealth.com Many peripherally acting non-opioid analgesics function by inhibiting cyclooxygenase enzymes, thereby reducing the production of pain-mediating prostaglandins. fimohealth.com

Several classes of heterocyclic compounds related to this compound have been reported to possess analgesic properties. Benzimidazole derivatives are noted for this activity. semanticscholar.org Additionally, compounds containing 1,2,4-triazole (B32235) and thia(zoli)dinone rings have shown analgesic effects in various studies. mdpi.comjoac.info Research on new tetrahydropyran (B127337) derivatives has demonstrated antinociceptive effects in preclinical models like the acetic acid-induced writhing and tail-flick tests, with mechanisms potentially involving the opioid system. eco-vector.com Given that the structural motifs within this compound are present in other compounds with known analgesic potential, this represents another avenue for pharmacological investigation. semanticscholar.orgijsrtjournal.com

Antitumor Research and Mechanistic Investigations

Derivatives of the spiro[indoline-thiazolidine] core structure have demonstrated notable antitumor activities across various cancer cell lines. These compounds, which feature a combination of an indoline (B122111) nucleus and a thiazolidine (B150603) ring, have been the subject of synthetic and medicinal chemistry research to explore their potential as anticancer agents. researchgate.netinnovareacademics.inscirp.org

One area of investigation has focused on spiro[indoline-3,2'-thiazolidine]-2,4'-diones. In a study, several analogs were synthesized and screened for their antileukemic properties. Notably, 3'-(4-Chlorophenyl)-5,5'-dimethylspiro[indoline-3,2'-thiazolidine]-2,4'-dione showed activity in both the P388 and L1210 leukemia screen tests. researchgate.net This has prompted the synthesis and evaluation of further analogs to establish a clear structure-activity relationship.

The isatin (B1672199) fragment, a key component of the spiro[indoline-3,2'-thiazolidine] structure, is known to be a versatile scaffold in the development of anticancer drugs. ijrpr.com Research on 2,3,5-trisubstituted 4-thiazolidinones incorporating an isatin moiety has identified compounds with significant in vitro anticancer activity. For instance, (5'Z)-5'-(benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione and its 4-(1-methylethyl)-benzylidene analog were found to be particularly potent against the MCF-7 human breast cancer cell line. ijrpr.comnih.gov

Furthermore, the fusion of the spiro[indoline-thiazolidine] scaffold with other heterocyclic systems, such as quinazolinedione, has yielded promising results. A series of spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives were synthesized and evaluated for their kinase inhibitory and anticancer effects. nih.gov Several of these compounds exhibited anti-proliferative activity against solid tumor cell lines like EBC-1, A549, and HT-29, as well as the K562 leukemia cell line. nih.gov The most potent derivatives were found to alter the cell cycle distribution and induce an increase in the sub-G1 phase population in K562 cells, suggesting an induction of apoptosis. nih.gov Mechanistic studies identified the FMS-like tyrosine kinase 3 (FLT3) as a primary target for these derivatives. nih.gov

Another mechanistic approach involves the modulation of the p53 tumor suppressor protein. A series of [indoline-3,2'-thiazolidine]-based compounds were designed as p53 modulators. acs.org One derivative, 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine], was identified as a potent compound that inhibits the p53-MDM2 interaction and the growth of human tumor cells at nanomolar concentrations. acs.orgresearchgate.net This compound was shown to induce the accumulation of p53 protein and trigger significant apoptotic cell death. acs.orgresearchgate.net

The following table summarizes the anticancer activity of selected spiro[indoline-3,2'-thiazolidine] derivatives.

| Compound Name/Series | Cell Line(s) | Activity/IC50 Values | Primary Target/Mechanism of Action |

| 3'-(4-Chlorophenyl)-5,5'-dimethylspiro[indoline-3,2'-thiazolidine]-2,4'-dione | P388, L1210 (Leukemia) | Active in screening tests | Not specified |

| (5'Z)-5'-(benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione & its analog | MCF-7 (Breast) | Potent activity noted | Not specified |

| Spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives (e.g., compound 5f) | EBC-1, A549, HT-29, K562 | IC50 values of 2.4 to 13.4 µM | FLT3 kinase inhibition, cell cycle arrest |

| 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine] (4n) | Human tumor cell lines | Nanomolar concentrations, 30% inhibition of p53-MDM2 at 5 µM | p53-MDM2 interaction inhibitor |

Glycosidase Inhibition Studies

The spiro[indoline-thiazolidine] scaffold has also been explored for its potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are key targets in the management of type II diabetes. mdpi.com The inhibition of these enzymes can help in controlling post-prandial hyperglycemia. mdpi.com

A series of spiroheterocyclic compounds incorporating oxindole, benzofuran (B130515), pyrrolidine, and thiazolidine motifs were synthesized and evaluated for their inhibitory activities against α-amylase and α-glucosidase. mdpi.com Several compounds in this series demonstrated potent dual inhibitory activity. For example, compounds designated as 5j, 5k, 5q, and 5r were found to be the most active members, with IC50 values for α-glucosidase ranging from 14.05 to 39.10 µM. mdpi.com

In another study, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and tested against α-glucosidase and α-amylase. acs.org Three compounds from this series showed superior inhibitory potential compared to the standard drug acarbose. The IC50 values for α-glucosidase for these compounds ranged from 0.90 to 1.20 µM. acs.org

The table below presents the α-glucosidase inhibitory activity of selected spiroindolone and related derivatives.

| Compound Series/Name | Enzyme | IC50 Values (µM) |

| Spiroindolone analogues (compounds 5j, 5k, 5q, 5r) | α-glucosidase | 29.20 - 14.05 |

| Indoline-2,3-dione-based benzene sulfonamide derivatives (analogues 1, 6, 11) | α-glucosidase | 1.10 - 0.90 |

Preclinical Efficacy Studies of C27h21n5o2s2 and Its Analogues Non Human in Vivo Models

In Vivo Investigations in Relevant Animal Models for Disease Conditions

Efficacy in Animal Models of Infection

There is no published data on the efficacy of any compound with the molecular formula C27H21N5O2S2 or its analogues in animal models of infection. While some synthesized thiazole-based heterocycles with this formula have been evaluated in molecular docking studies for their potential against the COVID-19 main protease, these are computational predictions and have not been tested in in vivo infection models. scispace.com

Therapeutic Potential in Animal Models of Inflammation

No in vivo studies assessing the therapeutic potential of this compound or its analogues in animal models of inflammation have been reported in the scientific literature. Although predictive software and the chemical structures of some synthesized compounds suggest potential anti-inflammatory activity, these hypotheses have not been validated in non-human in vivo models. joac.infosemanticscholar.org

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Settings

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

There is no available information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound or its analogues from preclinical in vivo studies.

Target Engagement and Duration of Action in In Vivo Systems

No data has been published on the in vivo target engagement or the duration of action for any compound with the molecular formula this compound.

Future Research Directions and Therapeutic Potential of C27h21n5o2s2

Exploration of Novel Biological Targets for Therapeutic Intervention

The therapeutic utility of a compound is defined by its interaction with biological targets. While C27H21N5O2S2 has been initially evaluated against the SARS-CoV-2 main protease, its complex heterocyclic structure, incorporating thiazole (B1198619), thiophene (B33073), and benzofuran (B130515) moieties, suggests a broader potential for biological activity. nih.govijpsjournal.comfabad.org.tr

Viral Proteases: The initial docking studies strongly suggest that viral proteases are a key target class for this compound. anu.edu.auumn.edu Viral proteases are essential enzymes that viruses use to cleave large polyproteins into functional units necessary for replication and pathogenesis. umn.edu The success of protease inhibitors in treating chronic viral infections like HIV underscores the viability of this strategy. wikipedia.orgnih.gov Future research should expand screening to a panel of proteases from other viruses of significant public health concern, including those that cause large-scale epidemics or chronic disease. nih.govembopress.org

Cancer-Related Targets: Heterocyclic compounds containing thiazole, thiophene, and benzofuran rings are well-represented in anticancer drug discovery. ijpsjournal.comnih.govnih.govscispace.com These scaffolds are known to interact with a variety of targets implicated in cancer, such as protein kinases, tubulin, and enzymes involved in cell signaling pathways. nih.gov Given that this compound contains these privileged structures, it is logical to screen it against a panel of cancer-related targets. cancerresearchuk.orgcancer.govcusabio.com Targeted therapy, which acts on specific features of cancer cells, is a cornerstone of modern oncology, and this compound could serve as a lead for developing new targeted agents. cancer.org

Bacterial and Fungal Targets: Thiazole and thiophene derivatives have a long history of investigation for their antimicrobial properties. ijpsjournal.comnih.govjchemrev.comnih.govbiointerfaceresearch.com They have been shown to be effective against various bacterial and fungal strains, including those resistant to existing drugs. fabad.org.trjchemrev.com Therefore, a crucial research direction is to evaluate the antibacterial and antifungal activity of this compound against a diverse panel of pathogenic microorganisms.

Inflammatory Pathway Proteins: Chronic inflammation is a hallmark of many diseases. Thiazole, thiophene, and benzofuran derivatives have all demonstrated anti-inflammatory activities. nih.govijpsjournal.comnih.govactascientific.com This suggests that this compound could potentially modulate key proteins in inflammatory cascades, such as cyclooxygenases (COX) or lipoxygenases (LOX). nih.gov

Interactive Table: Potential Biological Target Classes for this compound

| Target Class | Specific Examples | Rationale | Citations |

| Viral Proteases | SARS-CoV-2 Mpro, Zika Virus Protease, HCV Protease, HIV Protease | Initial docking studies show potential; viral proteases are validated drug targets. | anu.edu.auumn.edunih.gov |

| Cancer Targets | Protein Kinases, Tubulin, Cancer Stem Cells, Growth Factor Receptors | The compound contains thiazole, thiophene, and benzofuran scaffolds known for anticancer activity. | nih.govnih.govscispace.comcancerresearchuk.org |

| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Thiazole and thiophene derivatives are known to possess broad-spectrum antibacterial properties. | ijpsjournal.comfabad.org.trbiointerfaceresearch.com |

| Fungal Proteins | Ergosterol Biosynthesis Enzymes, Cell Wall Synthesis Proteins | The heterocyclic components are present in known antifungal agents. | nih.govijpsjournal.comnih.gov |

| Inflammatory Proteins | Cyclooxygenases (COX), Lipoxygenases (LOX), Cytokines | The core scaffolds are associated with anti-inflammatory effects. | nih.govijpsjournal.comnih.govactascientific.comnih.gov |

Development of Advanced Synthetic Strategies for Compound Optimization

The initial synthesis of this compound involved a cyclocondensation reaction. While effective for producing the initial batch for study, future development will require more advanced and flexible synthetic strategies to generate a library of related compounds for structure-activity relationship (SAR) studies.

Diversity-Oriented Synthesis (DOS): DOS is a powerful approach to systematically explore chemical space by creating structurally diverse molecules from a common starting point. frontiersin.orgacs.orgchim.it Applying DOS would allow for the rapid generation of a library of this compound analogues with variations in the core heterocyclic systems and peripheral substituents, which is essential for discovering compounds with improved potency and selectivity. frontiersin.orgrsc.orgmdpi.com

Solid-Phase Synthesis: To streamline the production of a chemical library, solid-phase synthesis offers significant advantages. researchgate.netmdpi.com By anchoring the initial reactant to a solid support (resin), reagents can be added in excess to drive reactions to completion, and purification is simplified to washing the resin. mdpi.comthieme-connect.com This technique is highly amenable to automation and is particularly well-suited for creating libraries of peptidomimetics and heterocyclic compounds like thiazoles. researchgate.netrsc.orgacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. mdpi.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. Developing an MCR strategy for the this compound scaffold would be an elegant and efficient way to produce a diverse set of derivatives.

Integration of High-Throughput Screening and Computational Design in Drug Discovery

The journey from a "hit" compound to a marketable drug is long and complex. Integrating high-throughput screening (HTS) and advanced computational methods can significantly accelerate this process.

High-Throughput Screening (HTS): HTS involves the automated testing of thousands or even millions of compounds against a specific biological target. embopress.org Once a library of this compound derivatives is generated, HTS can be employed to rapidly screen them against the potential target classes identified in section 7.1. This would efficiently identify the most potent and selective compounds for further development.

Advanced Computational Modeling: The initial molecular docking study provided a static snapshot of the compound binding to its target. More advanced computational techniques can offer deeper insights.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within the target's binding site over time, providing a more accurate prediction of binding affinity and stability. nih.govazolifesciences.com3ds.comnih.govacs.org This helps in understanding the structure-function relationship and guides the rational design of more effective drugs. azolifesciences.com

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues has been synthesized and tested, QSAR models can be built to correlate chemical structure with biological activity. sciforum.netresearchgate.netnih.gov These models can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and reducing unnecessary synthetic effort. acs.org

Interactive Table: Integrated Drug Discovery Workflow

| Step | Method | Purpose | Citations |

| 1. Library Generation | Diversity-Oriented Synthesis, Solid-Phase Synthesis, MCRs | Create a diverse set of this compound analogues. | frontiersin.orgmdpi.comresearchgate.net |

| 2. Initial Screening | High-Throughput Screening (HTS) | Rapidly test the library against multiple biological targets to identify "hits". | embopress.org |

| 3. Hit Validation & Refinement | Molecular Dynamics (MD) Simulations | Analyze the dynamic binding of hit compounds to their targets for stability and affinity. | nih.govazolifesciences.comacs.org |

| 4. Lead Optimization | QSAR Modeling | Build predictive models to guide the synthesis of optimized lead compounds with enhanced activity. | sciforum.netnih.govacs.org |

Potential for this compound as a Lead Compound for Derivatization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to fit the desired target better. This compound is an excellent candidate for a lead compound. Derivatization, the process of chemically modifying a compound to produce new compounds with different properties, is the next logical step.

The structure of this compound offers multiple sites for modification. Key areas for derivatization would include:

The Phenyl Rings: Substituents can be added to the various phenyl groups to explore how changes in electronics (electron-donating vs. electron-withdrawing groups) and sterics (size and shape) affect binding affinity and selectivity.

The Carboxamide Linker: The amide bond can be modified or replaced with other functional groups to alter the compound's flexibility and hydrogen-bonding capabilities.

The Heterocyclic Cores: While more synthetically challenging, modification of the thiazole, thiophene, or other heterocyclic components could lead to significant changes in biological activity.

The goal of derivatization is to systematically build a structure-activity relationship (SAR) to understand which parts of the molecule are essential for its activity and to optimize properties like potency, selectivity, solubility, and metabolic stability. fabad.org.tr

Synergistic Effects of this compound with Other Chemical Entities

Combination therapy, the use of multiple drugs to treat a single disease, is a standard of care for complex diseases like cancer and viral infections such as HIV. nih.govnih.gov The primary rationale is to enhance therapeutic efficacy, overcome or prevent the development of drug resistance, and potentially reduce dose-limiting toxicities. nih.govnih.gov

Given its potential as a viral protease inhibitor, this compound could be investigated in combination with other antiviral drugs that have different mechanisms of action. researchgate.net For instance, it could be paired with a drug that blocks viral entry into host cells or one that inhibits a different viral enzyme, like the polymerase. Such combinations are more likely to be synergistic, meaning their combined effect is greater than the sum of their individual effects. nih.govconsensus.appmdpi.com

If the compound shows anticancer activity, it could be combined with traditional chemotherapeutics or other targeted therapies. ontosight.ai For example, if this compound inhibits a specific kinase, it could be used with a drug that induces apoptosis or one that blocks angiogenesis. Exploring these synergistic combinations is a critical step in defining the ultimate therapeutic role of this promising compound.

Q & A

Q. Q. How should researchers structure supplementary materials to enhance reproducibility for studies on C27H21N5O2S2?

- Answer :

- Data Organization : Include raw spectral files, crystallographic data (CIF), and computational input files .

- Metadata : Describe instrument settings, software versions, and calibration protocols .

- Accessibility : Use open-access repositories (e.g., Zenodo) with persistent identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.